molecular formula C5H9NO3 B162009 2-oxoethyl N,N-dimethylcarbamate CAS No. 133731-62-1

2-oxoethyl N,N-dimethylcarbamate

Cat. No.: B162009
CAS No.: 133731-62-1
M. Wt: 131.13 g/mol
InChI Key: ZMTCBTUFPHUEAG-UHFFFAOYSA-N
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Description

2-Oxoethyl N,N-dimethylcarbamate (IUPAC name: Carbamic acid, dimethyl-, 2-oxoethyl ester; synonyms include SCHEMBL8943542) is a carbamate derivative characterized by a 2-oxoethyl group attached to the carbamate nitrogen. The compound's structure features a carbonyl group adjacent to the oxygen atom in the carbamate moiety, which may influence its reactivity, solubility, and biological interactions .

Carbamates are widely studied for their diverse applications, ranging from agrochemicals to pharmaceuticals. The N,N-dimethyl substitution on the carbamate nitrogen is a common feature in compounds designed to modulate bioactivity and metabolic stability .

Properties

CAS No.

133731-62-1

Molecular Formula

C5H9NO3

Molecular Weight

131.13 g/mol

IUPAC Name

2-oxoethyl N,N-dimethylcarbamate

InChI

InChI=1S/C5H9NO3/c1-6(2)5(8)9-4-3-7/h3H,4H2,1-2H3

InChI Key

ZMTCBTUFPHUEAG-UHFFFAOYSA-N

SMILES

CN(C)C(=O)OCC=O

Canonical SMILES

CN(C)C(=O)OCC=O

Synonyms

Carbamic acid, dimethyl-, 2-oxoethyl ester (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Ethyl N,N-Dimethylcarbamate

  • Structure : Ethyl group instead of 2-oxoethyl.
  • Biological Activity : Ethyl N,N-dimethylcarbamate lacks teratogenicity in Syrian hamsters, unlike ethyl N-methylcarbamate or ethyl N-hydroxycarbamate, which induce malformations .

Quinoline-Based N,N-Dimethylcarbamates

  • Structure: Quinoline rings substituted with methyl and dimethylcarbamate groups (e.g., compounds 9a–9d in ).

Cyclohexyl-N,N-Dimethylcarbamate

  • Structure : Cyclohexyl group instead of 2-oxoethyl.
  • Key Differences : The bulky cyclohexyl group increases steric hindrance, affecting conformational equilibria. In CD₃CN, the equatorial conformation is less favored due to solvation effects .

Benzodiazepine Carbamates

  • Structure : Complex heterocyclic systems (e.g., 7-chloro-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl N,N-dimethylcarbamate).
  • Key Differences : The benzodiazepine backbone enables central nervous system (CNS) targeting.
  • Applications : Marketed as Albego and Limpidon for anxiolytic or sedative purposes .

Physicochemical Properties

Compound Polarity Solubility Trends Thermal Stability
2-Oxoethyl N,N-dimethylcarbamate Moderate (due to carbonyl) Likely polar solvent-soluble Not reported
Ethyl N,N-dimethylcarbamate Low Lipophilic Stable up to decomposition
Quinoline derivative (9b) Moderate Ethyl acetate-soluble High (m.p. >260°C)
Cyclohexyl derivative Low CCl₄-soluble Conformation-dependent

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